molecular formula C8H4ClIN2 B3058641 2-Chloro-6-iodoquinoxaline CAS No. 90703-59-6

2-Chloro-6-iodoquinoxaline

Cat. No. B3058641
CAS RN: 90703-59-6
M. Wt: 290.49 g/mol
InChI Key: RUPGAPUQIAKHRY-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoquinoxaline is a chemical compound belonging to the quinoxaline family. It is characterized by the presence of chlorine and iodine atoms at specific positions within its quinoxaline ring. Quinoxalines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis .


Synthesis Analysis

The regioselective synthesis of this compound involves electrophilic substitution reactions. Specifically, 2(1H)-quinoxalinone reacts with chloride and iodide ions in 95% sulfuric acid, resulting in exclusive substitution at the 6-position . This synthetic route ensures the targeted introduction of chlorine and iodine atoms into the quinoxaline scaffold.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and metal-catalyzed transformations. Researchers have explored its utility as a building block for the synthesis of more complex quinoxaline derivatives with diverse functionalities .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-Chloro-6-iodoquinoxaline, such as 2-Chloro-3-methylquinoxaline, have been explored for their antimicrobial properties. A study focused on synthesizing new compounds expected to possess optimized antimicrobial activity by modifying the quinoxaline nucleus. This includes attaching ether linkages and synthesizing new Schiff bases containing quinoxaline moieties. These synthesized compounds exhibited promising antimicrobial activities, highlighting the potential of this compound derivatives in this field (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Chemical Synthesis and Transformations

The lithiation of this compound and its derivatives has been studied for chemical synthesis purposes. For example, the lithiation of 2-chloroquinoxaline resulted in the formation of lithio derivatives, which were then reacted with various carbonyl compounds and iodine, achieving yields over 50%. This indicates the reactivity and potential utility of this compound in chemical synthesis (Turck, Plé, Tallon, & Quéguiner, 1993).

Application in Dyes and Pigments

In the field of dyes and pigments, this compound derivatives have been used as fluorescent whiteners for polyester fibers. For instance, 6-Acetamido-2-substituted quinoxaline derivatives, synthesized from 6-nitro-2-chloroquinoxaline, were evaluated as disperse dyes and fluorescent whiteners, showing effective results (Rangnekar & Tagdiwala, 1986).

Catalysis in Organic Synthesis

This compound has been used in the catalysis of organic synthesis reactions. For example, the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines was catalyzed by PdCl2 in water, showcasing the use of 2-chloro-3-propargylaminoquinoxaline derivatives in facilitating these reactions (Bakherad, Keivanloo, & Samangooei, 2012).

properties

IUPAC Name

2-chloro-6-iodoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPGAPUQIAKHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531110
Record name 2-Chloro-6-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90703-59-6
Record name 2-Chloro-6-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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